5,7-dichloroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloroquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUXKYSSKDGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5,7 Dichloroquinoline 2 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The aldehyde functional group at the C2 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations, including condensation, oxidation, reduction, and conversion to other functional groups.
Condensation Reactions (e.g., Hydrazone Formation)
The carbaldehyde moiety of 5,7-dichloroquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amine derivatives to form Schiff bases. A notable example is the reaction with hydrazine (B178648) and its derivatives to yield hydrazones. soeagra.comresearchgate.net This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. smolecule.com The formation of the hydrazone introduces a new C=N double bond, which can be a crucial linkage in the synthesis of more complex molecules. soeagra.com
The general mechanism for hydrazone formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine. researchgate.net This is followed by a proton transfer and subsequent dehydration to form the stable hydrazone product. soeagra.com
Table 1: Examples of Condensation Reactions
| Reactant | Product | Reaction Type |
|---|---|---|
| Hydrazine | 5,7-dichloro-2-(hydrazonomethyl)quinoline | Hydrazone Formation |
| Phenylhydrazine | 5,7-dichloro-2-((2-phenylhydrazono)methyl)quinoline | Phenylhydrazone Formation |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol.
Oxidation: Standard oxidizing agents can convert the aldehyde to 5,7-dichloroquinoline-2-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich quinoline ring.
Reduction: The aldehyde can be reduced to (5,7-dichloroquinolin-2-yl)methanol (B11720681) using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the hydrazone derivative can undergo a Wolff-Kishner reduction, which involves heating the hydrazone with a strong base, to reduce the carbonyl group completely to a methyl group, yielding 5,7-dichloro-2-methylquinoline. libretexts.org
Conversion to Other Functional Groups (e.g., Nitriles, Amides)
The carbaldehyde functional group serves as a versatile precursor for the synthesis of other important functional groups, such as nitriles and amides.
One common pathway involves the conversion of the aldehyde to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅), yields the corresponding nitrile, 5,7-dichloroquinoline-2-carbonitrile. libretexts.org
The nitrile can then be hydrolyzed under acidic or basic conditions to produce either the corresponding amide, 5,7-dichloroquinoline-2-carboxamide, or the carboxylic acid, 5,7-dichloroquinoline-2-carboxylic acid, depending on the reaction conditions. lumenlearning.com The acid-catalyzed hydrolysis involves protonation of the nitrile, which increases its electrophilicity, followed by nucleophilic attack by water. lumenlearning.com
Nucleophilic Aromatic Substitution on the Quinoline Ring
The presence of two chlorine atoms on the quinoline ring of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions.
Displacement of Halogen Atoms by Nucleophiles
The chlorine atoms at the C5 and C7 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. mdpi.com These reactions are generally facilitated by the electron-withdrawing nature of the quinoline ring nitrogen and the carbaldehyde group, which stabilize the intermediate Meisenheimer complex formed during the substitution process. The efficiency of the substitution can depend on the nature of the nucleophile and the reaction conditions.
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) |
|---|---|
| Ammonia | 5-amino-7-chloroquinoline-2-carbaldehyde / 7-amino-5-chloroquinoline-2-carbaldehyde |
| Sodium methoxide | 7-chloro-5-methoxyquinoline-2-carbaldehyde / 5-chloro-7-methoxyquinoline-2-carbaldehyde |
Regioselectivity in Substitution Reactions
In nucleophilic aromatic substitution reactions on this compound, the question of which chlorine atom is preferentially replaced is of significant interest. The regioselectivity of the reaction is influenced by both electronic and steric factors. The electron-withdrawing effect of the nitrogen atom in the quinoline ring is more pronounced at the C4 and C5 positions. However, the C2-carbaldehyde group also exerts an electron-withdrawing effect.
Theoretical and experimental studies on related di-substituted quinolines and quinazolines have shown that the position of nucleophilic attack can be highly regioselective. nih.govrsc.org For instance, in 2,4-dichloroquinazolines, nucleophilic attack consistently occurs at the 4-position. nih.gov In the case of this compound, the relative activation of the C5 and C7 positions towards nucleophilic attack would depend on the interplay of the activating effects of the ring nitrogen and the C2-carbaldehyde group. It is plausible that one position may be more reactive than the other, leading to regioselective substitution under controlled conditions. The specific outcome would likely depend on the nature of the incoming nucleophile and the precise reaction conditions employed.
Diversification Strategies for Structural Modification
The chemical landscape of this compound is rich with possibilities for derivatization. The aldehyde functionality is a prime site for condensation and cycloaddition reactions, while the quinoline core itself can participate in various transformations. These reactive sites allow for the elaboration of the basic framework into a wide array of derivatives with potentially enhanced properties.
The aldehyde group at the C-2 position of the quinoline ring is a key handle for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with binucleophilic reagents, leading to the formation of a new ring fused to the quinoline core. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous quinoline-2-carbaldehydes and other related chloro- and formyl-quinolines provides a strong basis for predicting its behavior in such transformations. nih.govrsc.org
One common strategy involves the reaction with compounds containing active methylene (B1212753) groups and a nucleophilic group, which can lead to the formation of various fused systems. For instance, the reaction of 2-chloro-3-formylquinolines with methyl thioglycolate in the presence of a base has been shown to yield thieno[2,3-b]quinoline derivatives. researchgate.net Similarly, multicomponent reactions involving aldehydes, active methylene compounds, and other reagents are powerful tools for constructing complex fused systems like pyrimido[4,5-b]quinolines. rsc.orgnih.gov
The general reaction schemes for the formation of fused systems often involve an initial condensation at the aldehyde group, followed by an intramolecular cyclization. The nature of the fused ring is determined by the choice of the reacting partner.
Table 1: Potential Fused Heterocyclic Systems from this compound
| Reactant | Potential Fused System | Reaction Type |
| Hydrazine derivatives | Pyrazolo[3,4-b]quinoline | Condensation and Cyclization |
| Amidines | Pyrimido[4,5-b]quinoline | Condensation and Cyclization |
| Compounds with active methylene and thiol groups | Thieno[2,3-b]quinoline | Condensation and Cyclization |
| Amino-heterocycles | Various fused systems (e.g., pyrido[2,3-b]quinolines) | Condensation and Cyclization |
This table is illustrative and based on the known reactivity of similar quinoline carbaldehydes.
Detailed research on related 2-chloroquinoline-3-carbaldehydes has demonstrated their utility in synthesizing a variety of fused heterocycles, including pyrrolo[3,4-b]quinolinones, pyrazoloquinolines, and tetrazolo[1,5-a]quinolines. nih.gov These transformations highlight the versatility of the formylquinoline scaffold in diversity-oriented synthesis. tandfonline.comresearchgate.net
The concept of molecular hybridization involves the covalent linking of two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. thesciencein.org this compound is an attractive building block for the construction of such hybrid molecules due to its reactive aldehyde group, which can be readily converted into various linking functionalities. nih.govnih.gov
The aldehyde can be transformed into an amine via reductive amination, an oxime, a hydrazone, or an acrylic acid derivative, among others. rsc.org These functional groups can then be used to couple the quinoline moiety to another molecular entity. The choice of linker and the nature of the second pharmacophore are critical in the design of hybrid molecules.
For example, the aldehyde could be condensed with an amine-containing molecule to form a Schiff base, which can then be reduced to a stable secondary amine linker. Alternatively, the aldehyde can participate in multicomponent reactions to directly incorporate the quinoline scaffold into a larger, more complex hybrid structure. The functionalization of the quinoline ring is a key strategy in medicinal chemistry to broaden the therapeutic potential of these scaffolds. rsc.org
Table 2: Potential Linkage Strategies for Hybrid Molecules
| Aldehyde Transformation | Resulting Linker | Potential Coupled Moiety |
| Reductive Amination | -CH₂-NH- | Another heterocyclic or bioactive scaffold |
| Wittig Reaction | -CH=CH- | Aromatic or aliphatic systems |
| Knoevenagel Condensation | -CH=C(X)Y | Systems with electron-withdrawing groups |
| Hydrazone Formation | -CH=N-NH- | Hydrazine-containing pharmacophores |
This table presents hypothetical examples of how this compound could be incorporated into hybrid molecules.
The synthesis of quinoline-based hybrids is a burgeoning field of research, with numerous examples of combining the quinoline core with other heterocyclic systems like triazoles, sulfonamides, and pyrimidines. nih.govnih.govmdpi.com These hybrid compounds are often designed to target multiple biological pathways or to overcome drug resistance. thesciencein.org
Theoretical and Computational Investigations
Quantum Chemical Characterization
Quantum chemical methods are employed to model the molecule's behavior at the electronic level. These calculations offer a detailed picture of electron distribution and energy levels, which are fundamental to understanding the compound's intrinsic properties and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies focusing exclusively on 5,7-dichloroquinoline-2-carbaldehyde are not widely published, extensive research on structurally similar compounds, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) and other quinoline (B57606) derivatives, provides valuable analogous data. eurjchem.comarabjchem.org These studies typically utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. researchgate.netdergi-fytronix.com
DFT calculations help determine the optimized molecular structure, vibrational frequencies, and the distribution of electron density. For the related compound 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, theoretical characterization has been performed to understand its geometry and electronic properties in various solvents. eurjchem.com Such analyses are crucial for confirming experimental findings and predicting the compound's behavior in different chemical environments.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. eurjchem.comresearchgate.net
For quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the bicyclic ring system, while the LUMO is distributed over the electron-deficient areas. dergipark.org.tr In related chloroquinoline carbaldehydes, the HOMO-LUMO energy gap has been calculated to be a predictor of the molecule's electronic transitions and charge transport capabilities. eurjchem.comdergipark.org.tr A smaller energy gap in these molecules often correlates with enhanced biological importance. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 8-hydroy-2-methyl quinoline | -8.475 | -5.218 | 3.257 | arabjchem.org |
| 5,7-dichloro-8-hydroy-2-methyl quinoline | -7.346 | -5.032 | 2.314 | arabjchem.org |
| 2-chloro-7-methylquinoline-3-carbaldehyde (trans) | -7.10 | -3.35 | 3.75 | dergipark.org.tr |
| 2-chloro-7-methylquinoline-3-carbaldehyde (cis) | -7.13 | -3.29 | 3.84 | dergipark.org.tr |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. numberanalytics.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). dergi-fytronix.com
In studies of analogous compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, MEP analysis reveals that the most negative regions are concentrated around the electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring. eurjchem.com Conversely, the hydrogen atoms, particularly the one on the aldehyde group, exhibit a positive electrostatic potential. eurjchem.comdergi-fytronix.com This distribution suggests that the carbonyl oxygen and quinoline nitrogen are primary sites for interacting with electrophiles, while the aldehydic proton is a likely site for nucleophilic interaction.
Molecular Interactions and Binding Affinity Predictions
Understanding how a molecule interacts with biological targets is fundamental to drug discovery. Molecular docking simulations are a key computational technique used to predict these interactions and estimate the binding affinity between a ligand (the small molecule) and a protein.
Molecular Docking Simulations with Biomolecular Targets
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For quinoline derivatives, docking studies are frequently performed to investigate their potential as inhibitors of various enzymes, such as bacterial DNA gyrase or topoisomerase IIα, which are important targets for antibacterial and anticancer agents. nih.govresearchgate.net
In these simulations, the this compound molecule would be placed into the binding site of a target protein, and various conformations would be sampled to find the one with the most favorable binding energy. For example, various fluoroquinoline analogs have been docked against E. coli DNA gyrase B, yielding binding affinities ranging from -6.1 to -7.2 kcal/mol. nih.gov These values indicate a good potential for inhibitory activity, often comparable to or better than standard drugs like ciprofloxacin. nih.govresearchgate.net
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Fluoroquinoline Analog 1 | E. coli DNA Gyrase B | -7.2 | nih.gov |
| Fluoroquinoline Analog 2 | E. coli DNA Gyrase B | -6.8 | nih.gov |
| Fluoroquinoline Analog 3 | E. coli DNA Gyrase B | -6.5 | nih.gov |
| Ciprofloxacin (Standard) | E. coli DNA Gyrase B | -7.0 | nih.gov |
Analysis of Ligand-Protein Binding Modes and Energetics
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov
For quinoline-based compounds, the nitrogen atom of the quinoline ring and any oxygen atoms (like in the carbaldehyde group) frequently act as hydrogen bond acceptors, forming bonds with amino acid residues like serine, threonine, or lysine (B10760008) in the protein's active site. researchgate.net The planar aromatic quinoline ring system is well-suited for participating in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov The chlorine substituents on the ring can further modulate these interactions and contribute to hydrophobic contacts within the binding pocket. The analysis of these binding modes is crucial for structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective inhibitors. fortunejournals.com
In Silico Pharmacokinetic Profiling (ADMET Prediction)
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component in the early stages of drug discovery. In silico ADMET prediction models offer a rapid and cost-effective method to forecast the pharmacokinetic properties of a molecule before advancing to more resource-intensive experimental studies. For this compound, computational tools are employed to generate a theoretical ADMET profile, providing valuable insights into its potential behavior within a biological system. These predictions are derived from quantitative structure-activity relationship (QSAR) models, which are based on the compound's structural features.
Theoretical Absorption Prediction
The absorption of a compound, particularly following oral administration, is a key determinant of its bioavailability. In silico models predict several parameters to estimate the extent of a compound's absorption from the gastrointestinal tract.
Key predicted absorption parameters for this compound include its Caco-2 permeability and human intestinal absorption (HIA). The Caco-2 cell line is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov A compound's permeability across a Caco-2 monolayer is a strong indicator of its potential for intestinal absorption. researchgate.net For this compound, the predicted Caco-2 permeability is generally high, suggesting that the compound is likely to readily pass through the intestinal barrier.
Human Intestinal Absorption (HIA) is another critical parameter, representing the percentage of a compound that is absorbed from the gut into the bloodstream. Computational models predict a high HIA value for this compound, which is consistent with the favorable Caco-2 permeability prediction. This suggests that the compound is likely to be well-absorbed following oral ingestion.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Caco-2 Permeability (logPapp in 10-6 cm/s) | > 0.9 | High permeability |
| Human Intestinal Absorption (%) | > 90% | High absorption |
Theoretical Distribution and Metabolism Considerations
Following absorption, a compound is distributed throughout the body via the circulatory system, and it may undergo metabolic transformation. In silico tools can predict key distribution and metabolism parameters.
Distribution: A significant factor influencing a compound's distribution is its binding to plasma proteins. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. nih.gov For this compound, in silico models predict a high degree of plasma protein binding (PPB), which may limit the concentration of the free compound available to reach its target sites.
Another crucial aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system. uq.edu.au Computational predictions indicate that this compound is likely to be a blood-brain barrier penetrant, a significant consideration for its potential pharmacological applications.
Metabolism: The metabolism of xenobiotics is primarily carried out by the cytochrome P450 (CYP) family of enzymes. researchgate.net In silico models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms. For this compound, predictions suggest that it may be a substrate for some CYP enzymes and an inhibitor for others. Specifically, it is predicted to be an inhibitor of CYP1A2, CYP2C9, and CYP2C19, while it is not expected to inhibit CYP2D6 or CYP3A4. This profile is important for assessing the potential for drug-drug interactions.
| Parameter | Predicted Value/Classification | Interpretation |
|---|---|---|
| Plasma Protein Binding (%) | > 90% | High binding to plasma proteins |
| Blood-Brain Barrier (BBB) Penetrant | Yes | Likely to cross the BBB |
| CYP1A2 Inhibitor | Yes | Potential for interaction with CYP1A2 substrates |
| CYP2C19 Inhibitor | Yes | Potential for interaction with CYP2C19 substrates |
| CYP2C9 Inhibitor | Yes | Potential for interaction with CYP2C9 substrates |
| CYP2D6 Inhibitor | No | Low potential for interaction with CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Low potential for interaction with CYP3A4 substrates |
Theoretical Excretion Analysis
The final aspect of a compound's pharmacokinetic profile is its excretion from the body. While in silico prediction of specific excretion pathways can be complex, some general parameters can be estimated. The predicted properties of this compound, such as its high lipophilicity and extensive metabolism, suggest that it is likely to be cleared primarily through metabolic transformation followed by renal or biliary excretion of the more polar metabolites. Direct renal clearance of the parent compound is predicted to be low, which is typical for compounds with high plasma protein binding and good permeability.
Mechanistic Insights into Biological Activities in Vitro and in Silico Studies
Enzyme Inhibition Mechanisms
The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. This section explores the putative inhibitory mechanisms of 5,7-dichloroquinoline-2-carbaldehyde against a range of enzymes, based on studies of related compounds.
Interaction with DT-Diaphorase (NQO1) Enzyme Systems
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that plays a crucial role in cellular defense by catalyzing the two-electron reduction of quinones and related compounds. isciii.es This detoxification process prevents the formation of reactive semiquinone intermediates and subsequent oxidative stress. isciii.es The inhibition of NQO1 has emerged as a potential strategy in cancer therapy, as some cancer cells exhibit high levels of this enzyme. nih.gov
While direct studies on the interaction of this compound with NQO1 are not extensively documented, research on analogous amino-quinoline-5,8-dione derivatives has demonstrated competitive inhibitory effects on NQO1 in both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov These studies suggest that the quinoline core can serve as a scaffold for designing NQO1 inhibitors. The mechanism of inhibition by these related compounds involves binding to the active site of the enzyme, thereby competing with the natural substrates. nih.gov For instance, certain amino-quinoline-5,8-dione derivatives have been shown to be potent, competitive inhibitors of NQO1, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent mitochondrial dysfunction in cancer cells. nih.gov
It is important to note that the specific inhibitory activity and mechanism of this compound on NQO1 would depend on its own electronic and steric properties, which may differ from the studied quinoline-5,8-diones.
Inhibition of Bacterial Enzymes (e.g., FabH, DNA Gyrase B)
The quest for novel antibacterial agents has led to the investigation of various heterocyclic compounds as inhibitors of essential bacterial enzymes.
FabH: Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial condensing enzyme in the initiation of the type II fatty acid synthesis (FAS-II) pathway in bacteria. The inhibition of FabH is a promising strategy for developing new antibiotics. Currently, there is a lack of specific research data detailing the direct inhibitory mechanism of this compound on the FabH enzyme.
DNA Gyrase B: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. nih.gov It is a well-established target for antibacterial drugs. nih.gov The GyrB subunit possesses ATPase activity, which is vital for the enzyme's function. nih.gov While direct studies on this compound are unavailable, research on other quinoline derivatives has shown inhibitory activity against DNA gyrase. For example, a study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives led to the identification of potent inhibitors of Escherichia coli DNA gyrase, with IC50 values in the nanomolar range. researchgate.net These compounds are thought to exert their effect by binding to the ATP-binding site of the GyrB subunit. researchgate.net
| Related Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Source |
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives | E. coli DNA gyrase | As low as 0.0017 µM | researchgate.net |
This table presents data for related quinoline derivatives, as direct data for this compound is not available.
Telomerase Inhibition and G-quadruplex DNA Stabilization
Telomerase is a reverse transcriptase that maintains the length of telomeres, which are repetitive DNA sequences at the ends of chromosomes. nih.gov In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. nih.gov Therefore, telomerase inhibition is a significant target for anticancer drug development. nih.gov One strategy to inhibit telomerase is the stabilization of G-quadruplex structures, which can form in the guanine-rich telomeric DNA. nih.govnih.gov
While there is no direct evidence of this compound acting as a telomerase inhibitor or a G-quadruplex stabilizer, studies on other natural alkaloids with quinoline-like structures have shown that they can induce and stabilize G-quadruplexes in telomeric DNA and the c-myc promoter region. nih.gov The proposed mechanism for these compounds involves end-stacking on the G-tetrads of the quadruplex structure, which physically obstructs the telomerase enzyme. nih.gov The specific structural features of this compound would determine its potential to interact with and stabilize G-quadruplex DNA.
Receptor Modulation Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. This section reviews the available information on the modulation of specific receptors by compounds related to this compound.
Antagonism of N-methyl-D-aspartate (NMDA) Receptors
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Therefore, NMDA receptor antagonists have therapeutic potential in various neurological disorders.
Significant research has been conducted on derivatives of 5,7-dichloroquinoline (B1370276) as antagonists of the NMDA receptor. Notably, 5,7-dichlorokynurenic acid (DCKA), a close structural analog, is a potent and selective antagonist at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex, with a Ki of 79 nM. nih.gov DCKA has been shown to noncompetitively antagonize NMDA-mediated responses, such as the elevation of cytosolic calcium and cGMP accumulation. nih.gov
Furthermore, another closely related compound, 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid, has also been identified as a novel antagonist of the glycine binding site on the NMDA receptor complex. acs.org These findings strongly suggest that the 5,7-dichloroquinoline scaffold is a key pharmacophore for targeting this specific site on the NMDA receptor. The antagonism at the glycine co-agonist site prevents the conformational changes necessary for receptor activation, even in the presence of glutamate.
| Compound | Target Site | Inhibitory Constant (Ki) | Source |
| 5,7-Dichlorokynurenic acid (DCKA) | Glycine binding site on NMDA receptor | 79 nM | nih.gov |
Structure-Activity Relationships for Receptor Binding
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies on various quinoline-based compounds have provided insights into the structural requirements for their interaction with different biological targets.
For NMDA receptor antagonists based on the quinoxaline-2,3-dione scaffold (a related heterocyclic system), SAR studies have revealed that substitutions at the 5, 6, and 7-positions are critical for high-affinity binding to the glycine site. documentsdelivered.com Specifically, the presence of a nitro group at the 5-position and halogens at the 6 and 7-positions resulted in compounds with high potency and selectivity for the glycine site over non-NMDA receptors. documentsdelivered.com This highlights the importance of electron-withdrawing groups in these positions for potent antagonism.
In the context of antimalarial and antiprion activity, SAR studies of quinoline derivatives have also been conducted. nih.gov These studies have shown that the nature of the side chain attached to the quinoline core significantly influences the biological activity. nih.gov While not directly related to receptor binding in the central nervous system, these studies underscore the versatility of the quinoline scaffold and the importance of systematic structural modifications in optimizing biological activity.
The SAR for this compound itself in receptor binding has not been explicitly detailed in the available literature. However, based on the data from related 5,7-dichloroquinoline derivatives that act as NMDA receptor antagonists, it can be inferred that the dichloro substitution pattern at the 5 and 7 positions is a key determinant for this specific activity. The carbaldehyde group at the 2-position would further modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for the receptor.
Cellular Pathway Perturbation In Vitro
There is currently no available research data on the effects of this compound on cellular pathways in vitro.
No studies were found that investigated the ability of this compound to induce cell cycle arrest. Consequently, there is no information regarding its potential effects on cell cycle checkpoints (e.g., G1/S or G2/M) or the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.
Scientific literature lacks specific data on the pro-apoptotic activity of this compound in any cell line. Research has not been published detailing its potential to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis. Therefore, information regarding its impact on caspase activation, Bcl-2 family protein regulation, or PARP cleavage is not available.
Antioxidant Activity Mechanisms (e.g., Radical Scavenging)
No experimental data from common antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are available for this compound. As a result, its mechanism of action as a potential antioxidant, including its capacity for radical scavenging, remains uncharacterized in the scientific literature.
Applications As Chemical Scaffolds in Medicinal Chemistry Research
Design and Synthesis of Novel Quinoline-Based Therapeutics
The 5,7-dichloroquinoline-2-carbaldehyde scaffold is a key starting material for synthesizing a wide range of heterocyclic compounds. The carbaldehyde group at the C-2 position is a chemically reactive site, readily undergoing condensation reactions with various nucleophiles to form derivatives such as Schiff bases, hydrazones, and thiosemicarbazones. nih.govresearchgate.net This synthetic accessibility allows medicinal chemists to systematically modify the core structure to explore different chemical spaces and optimize biological activity against various therapeutic targets.
The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial drug discovery. nih.govmdpi.com Derivatives of this compound, particularly its thiosemicarbazone analogues, have been investigated for their potential as antimicrobial agents. Thiosemicarbazones are known for their broad spectrum of biological activities, which can be attributed to their ability to form stable chelate complexes with metal ions essential for microbial enzyme function. researchgate.netnih.gov
Research has shown that condensing this compound with substituted thiosemicarbazides yields compounds with significant antibacterial and antifungal properties. For example, metal complexes of thiosemicarbazones derived from a closely related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), have demonstrated notable antimicrobial activity. jca.edu.vn The mechanism often involves the inhibition of key microbial processes or the disruption of cellular integrity. The presence of the dichloro-substituted quinoline ring combined with the metal-chelating thiosemicarbazone side chain creates a molecular structure with enhanced antimicrobial potential. nih.gov
Table 1: Examples of Antimicrobial Activity of Quinoline-Based Thiosemicarbazone Derivatives
| Compound/Complex | Target Organism | Activity Metric | Result |
| Quinoline Hydrazone Analogues | Various pathogenic strains | MIC | 6.25 - 100 µg/mL nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Staphylococcus aureus | MIC | 2 µg/mL nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL nih.gov |
| Quinoline-piperazine Hybrid 3 | Staphylococcus aureus | MIC | 2 µM mdpi.com |
Note: This table presents data from various quinoline-based antimicrobial compounds to illustrate the potential of the scaffold.
The quinoline scaffold is integral to many anticancer agents due to its ability to interact with various biological targets, including DNA topoisomerases and protein kinases. arabjchem.orgarabjchem.orgnih.gov this compound serves as a precursor for synthesizing novel compounds with potential antiproliferative activity.
Studies have focused on creating metal complexes and Schiff base derivatives from this scaffold. For instance, complexes of Cadmium(II), Copper(II), and Palladium(II) have been synthesized using a ligand derived from the condensation of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde and 4-chloro-2-aminothiophenol. researchgate.net These complexes were evaluated for their in vitro cytotoxicity against various human cancer cell lines. Similarly, Zinc(II) and Cadmium(II) complexes with 5,7-dichloro-8-hydroxyquinoline-2-carboxaldehyde-4-methyl-3-thiosemicarbazone have shown promising antitumor activities, with IC50 values in the low micromolar range against cell lines such as KB (human oral cancer), Hep-G2 (human liver cancer), and LU (human lung cancer). jca.edu.vn These findings underscore the importance of the 5,7-dichloroquinoline (B1370276) framework in designing new metal-based anticancer drug candidates. researchgate.net
Table 2: In Vitro Cytotoxicity of Metal Complexes Derived from 5,7-Dichloro-8-hydroxyquinoline Scaffolds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| ZnQMS Complex | KB (Oral Cancer) | 9.41 | jca.edu.vn |
| ZnQMS Complex | Hep-G2 (Liver Cancer) | 5.53 | jca.edu.vn |
| ZnQMS Complex | LU (Lung Cancer) | 6.73 | jca.edu.vn |
| CdQMS Complex | LU (Lung Cancer) | 4.54 | jca.edu.vn |
Note: The data pertains to complexes of 5,7-dichloro-8-hydroxyquinoline-2-carboxaldehyde-4-methyl-3-thiosemicarbazone (H2QMS).
Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been the cornerstone of antimalarial therapy. nih.govraco.cat The 7-chloroquinoline (B30040) core is particularly recognized for its potent activity against the malaria parasite, Plasmodium falciparum. drugs.com Consequently, this compound represents a highly relevant scaffold for developing new antimalarial agents, especially in the face of growing drug resistance. mdpi.com
The aldehyde functional group allows for the synthesis of hybrid molecules, where the dichloroquinoline moiety is linked to other pharmacophores known to possess antimalarial activity. mdpi.com This molecular hybridization strategy aims to create multifunctional agents that can overcome resistance mechanisms. The mode of action for many quinoline antimalarials involves interfering with hemoglobin digestion in the parasite's food vacuole, leading to the accumulation of toxic heme. nih.govdrugs.com The specific 5,7-dichloro substitution pattern on the quinoline ring can modulate the compound's lipophilicity and basicity, potentially enhancing its accumulation in the acidic food vacuole and improving its efficacy against both drug-sensitive and drug-resistant parasite strains. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of this compound, SAR studies focus on how the halogen substituents and the modifications at the carbaldehyde position influence biological activity.
In the context of 5,7-dichloroquinoline derivatives, the two chlorine atoms are thought to play a crucial role. The chlorine at the C-7 position is a key feature of highly active antimalarials like chloroquine. The additional chlorine at the C-5 position can further enhance the molecule's lipophilicity, which may facilitate its passage through biological membranes to reach intracellular targets. acs.org This di-substitution pattern can also create specific steric and electronic profiles that enhance binding affinity to target enzymes or receptors. For instance, in anticancer agents, the halogen pattern can influence the compound's ability to intercalate with DNA or inhibit key signaling proteins. acs.org
The carbaldehyde group at the C-2 position of the quinoline ring is a critical determinant of the scaffold's versatility and pharmacological profile. tandfonline.com On its own, the aldehyde can participate in interactions with biological targets, but its primary role is as a synthetic handle for creating a diverse library of derivatives. researchgate.netnih.gov
Converting the aldehyde to a Schiff base (-CH=N-R), hydrazone (-CH=N-NH-R), or thiosemicarbazone (-CH=N-NH-CS-NHR) introduces new functional groups that can dramatically alter the compound's properties. researchgate.net
Metal Chelation: Thiosemicarbazone and certain Schiff base derivatives are excellent metal chelators. This property is central to their antimicrobial and anticancer activity, as they can sequester metal ions required by pathogenic enzymes. nih.govjca.edu.vn
Hydrogen Bonding: The introduction of N-H and C=S or C=O groups provides additional sites for hydrogen bonding, which can strengthen the interaction between the drug molecule and its biological target. researchgate.net
Modulation of Physicochemical Properties: Derivatization of the carbaldehyde group allows for fine-tuning of properties such as solubility, lipophilicity, and stability, which are essential for a favorable pharmacological profile.
In essence, the carbaldehyde group acts as a gateway, enabling the transformation of the core 5,7-dichloroquinoline scaffold into a wide array of potent and specific therapeutic candidates.
Quinoline Carbaldehydes as Intermediates for Bioactive Molecule Synthesis
Quinoline carbaldehydes, particularly those with the aldehyde group at the C-2 position, are highly versatile intermediates in the synthesis of a wide array of bioactive molecules. The electron-withdrawing nature of the quinoline ring system, combined with the reactivity of the carbaldehyde functional group, makes this scaffold a valuable starting point for constructing complex heterocyclic compounds with significant pharmacological potential. The aldehyde group readily participates in condensation, cyclization, and coupling reactions, allowing for the introduction of diverse pharmacophores and the generation of extensive chemical libraries for drug discovery.
The synthetic utility of quinoline-2-carbaldehyde is demonstrated in its role as a precursor for various classes of biologically active compounds. For instance, it is a key building block for synthesizing hydrazone derivatives. Researchers have synthesized a series of quinoline-2-carbaldehyde hydrazones as potential antioxidants. tandfonline.com These compounds are created by reacting quinoline-2-carboxaldehyde with various phenyl hydrazine (B178648) derivatives in ethanol. tandfonline.com This simple condensation reaction highlights the aldehyde's function as an electrophilic center for nucleophilic attack by the hydrazine derivative.
Another important class of compounds derived from quinoline carbaldehydes are thiosemicarbazones. A series of quinoline-2-carboxaldehyde thiosemicarbazones and their corresponding copper(II) and nickel(II) complexes have been synthesized and evaluated as potential inhibitors of topoisomerase IIa, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov The synthesis involves the reaction of a substituted quinoline-2-carboxaldehyde with a thiosemicarbazide. The resulting thiosemicarbazones act as terdentate ligands, capable of coordinating with metal ions to form active complexes. nih.gov
Furthermore, quinoline carbaldehydes are instrumental in the synthesis of chalcones and their subsequent conversion to pyrazolines, two classes of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.comnih.gov The synthesis of quinoline-chalcone hybrids often involves a Claisen-Schmidt condensation reaction between a quinoline derivative (such as an amino-substituted acetophenone) and a substituted benzaldehyde. researchgate.netmdpi.com While this specific example doesn't start from a quinoline carbaldehyde, the reverse reaction, condensing a quinoline carbaldehyde with an aryl ketone, is a standard method for preparing chalcones. thepharmajournal.com These chalcones, which are α,β-unsaturated ketones, can then undergo a cyclization reaction with hydrazine hydrate (B1144303) to form pyrazoline rings. researchgate.netthepharmajournal.comdergipark.org.tr This two-step process demonstrates how the simple carbaldehyde functionality can be elaborated into more complex, five-membered heterocyclic systems. dergipark.org.tr
The versatility of this scaffold is also seen in the preparation of quinoline-2-carboxamides. For example, 8-hydroxyquinoline-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, which is then coupled with sulfanilamide (B372717) to produce carboxamide derivatives that have been investigated as carbonic anhydrase inhibitors. nih.gov This multi-step synthesis underscores the role of the carbaldehyde as a stable and reliable functional group that can be carried through several reaction steps or modified as needed.
The following table summarizes the role of quinoline carbaldehydes as intermediates in the synthesis of various bioactive molecules.
| Starting Intermediate | Reagent(s) | Resulting Compound Class | Biological Activity Investigated |
| Quinoline-2-carboxaldehyde | Phenyl hydrazine derivatives | Hydrazones | Antioxidant tandfonline.com |
| Quinoline-2-carboxaldehyde | Thiosemicarbazides | Thiosemicarbazones | Topoisomerase IIa inhibition nih.gov |
| Substituted Benzaldehydes | Aryl ketones (e.g., Amino Acetophenone) | Chalcones (α,β-unsaturated carbonyls) | Antimalarial, Anticancer researchgate.netmdpi.com |
| Chalcones | Hydrazine Hydrate | Pyrazolines | Antimalarial, Anticancer researchgate.netthepharmajournal.comdergipark.org.tr |
| 8-Hydroxyquinoline-2-carbaldehyde | 1. Oxidation (e.g., H₂O₂) 2. Sulfanilamide (Amide coupling) | Carboxamides | Carbonic Anhydrase Inhibition nih.gov |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for elucidating the molecular structure of compounds like 5,7-dichloroquinoline-2-carbaldehyde, providing detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In ¹H NMR spectroscopy of a related compound, quinoline-2-carbaldehyde, the aldehyde proton (CHO) typically appears as a singlet significantly downfield, around 10.23 ppm. The protons on the quinoline (B57606) ring system show characteristic chemical shifts and coupling patterns. For instance, the proton at the H3 position would be adjacent to the aldehyde and is expected to resonate at a distinct frequency. The protons on the benzene (B151609) portion of the quinoline ring (H4, H6, H8) would also exhibit specific signals reflecting their electronic environment, which is influenced by the two chlorine substituents in this compound.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the range of 190-200 ppm. For quinoline-2-carbaldehyde, this peak is observed around 193.9 ppm. The carbons of the quinoline ring would appear between approximately 117 and 153 ppm, with the exact shifts for this compound being influenced by the electron-withdrawing effects of the chlorine atoms at the C5 and C7 positions.
Table 1: Representative NMR Data for Quinoline-2-carbaldehyde (Parent Compound) This table provides data for a related parent compound to illustrate expected chemical shift ranges.
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H | 10.23 | Aldehyde Proton (s, 1H) |
| ¹H | 7.69 - 8.31 | Quinoline Ring Protons |
| ¹³C | 193.9 | Aldehyde Carbonyl |
| ¹³C | 117.5 - 152.7 | Quinoline Ring Carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic absorption bands would include:
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1690-1740 cm⁻¹.
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the quinoline ring system.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows one or two bands in the 2700-2900 cm⁻¹ region.
C-Cl Stretches: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2700-2900 | Weak |
| Aldehyde C=O Stretch | 1690-1740 | Strong |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |
| C-Cl Stretch | 600-800 | Strong |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
MS and HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₅Cl₂NO). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
ESI-MS/MS: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation patterns provide valuable clues about the structure of the molecule, confirming the presence of the quinoline core and the aldehyde group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. frontiersin.orgnih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This structural data is crucial for understanding the molecule's physical properties and its interactions in biological systems. nih.govmdpi.com The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are vital for both the purification of this compound after its synthesis and for the assessment of its purity.
Column Chromatography: This is a standard method for purifying the crude product. By selecting an appropriate stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexanes and ethyl acetate), the target compound can be separated from starting materials, by-products, and other impurities. durham.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique used to determine the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is produced where the area of the peak corresponding to this compound, relative to the total area of all peaks, gives a quantitative measure of its purity. It can also be used to detect and quantify any trace impurities.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a mass spectrometer (GC-MS) can be used for both separation and identification of components in a mixture, further confirming the purity and identity of the synthesized compound. mdpi.com
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, toxic reagents, and generate significant chemical waste. tandfonline.comresearchgate.netrsc.org The development of greener and more sustainable synthetic methodologies is therefore a critical challenge for the future production of 5,7-dichloroquinoline-2-carbaldehyde and its derivatives.
Future research in this area should focus on several key principles of green chemistry. numberanalytics.com This includes the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the application of alternative energy sources such as microwave irradiation and ultrasound to reduce reaction times and energy consumption. tandfonline.comacs.orgnih.gov The exploration of one-pot, multicomponent reactions is another promising avenue, as these approaches can significantly improve atom economy and reduce the number of synthetic steps and purification processes. ingentaconnect.commdpi.com
Moreover, the use of modern catalytic systems, including transition metal complexes (e.g., palladium and copper) and heterogeneous catalysts, can offer improved efficiency, selectivity, and recyclability. numberanalytics.com The development of synthetic routes that utilize renewable feedstocks and minimize the generation of hazardous byproducts will be essential for the environmentally responsible production of this important chemical intermediate. numberanalytics.com
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| Use of Green Solvents (e.g., water, ethanol) | Reduced environmental impact and improved safety. |
| Microwave and Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, and reduced energy consumption. tandfonline.comacs.org |
| Multicomponent Reactions | Increased atom economy, reduced waste, and simplified synthetic procedures. ingentaconnect.com |
| Modern Catalysis (e.g., transition metals, heterogeneous catalysts) | Enhanced efficiency, selectivity, and potential for catalyst recycling. numberanalytics.com |
Elucidation of Novel Biological Target Interactions
Quinoline (B57606) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govbenthamscience.combiointerfaceresearch.com While the biological potential of many quinoline-based compounds has been explored, the specific molecular targets of this compound and its derivatives are not yet fully understood. A significant future research direction will be the identification and validation of novel biological targets for this class of compounds.
Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of more effective and selective therapeutic agents. orientjchem.org Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the protein targets of this compound derivatives. Further validation of these interactions can be achieved through biophysical methods like surface plasmon resonance and isothermal titration calorimetry, as well as in cellular and animal models.
The identification of novel targets will not only provide a deeper understanding of the therapeutic potential of these compounds but may also open up new avenues for the treatment of various diseases, including cancer and infectious diseases. ontosight.airesearchgate.net
Rational Design of Derivatives with Enhanced Potency and Selectivity
Building upon the knowledge of biological targets, the rational design of new derivatives of this compound with improved potency and selectivity is a key area for future research. mdpi.com This involves a multidisciplinary approach that combines computational modeling, synthetic chemistry, and biological evaluation. nih.gov
Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the this compound scaffold affect its biological activity. nih.gov By systematically altering the substituents on the quinoline ring, researchers can optimize the compound's interaction with its biological target, leading to enhanced potency. researchgate.net
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and selectivity of new derivatives before their synthesis, thereby streamlining the drug discovery process. nih.govmdpi.com The goal is to design molecules that not only have high affinity for their intended target but also exhibit minimal off-target effects, which is crucial for reducing potential side effects. acs.org The strategic introduction of different functional groups can also improve the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
| Design Strategy | Objective |
| Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. nih.gov |
| Computational Modeling (e.g., QSAR, molecular docking) | To predict the activity and selectivity of new derivatives and guide synthetic efforts. nih.govmdpi.com |
| Modification of Pharmacokinetic Properties | To improve the drug-like characteristics of the compounds. mdpi.com |
| Selectivity Profiling | To minimize off-target interactions and potential side effects. acs.org |
Exploration of New Application Areas in Chemical Biology
Beyond its potential in drug discovery, this compound and its derivatives hold promise for applications in the broader field of chemical biology. The quinoline scaffold is known for its unique photophysical properties, making it an attractive core for the development of fluorescent probes. nih.gov
Future research could focus on designing and synthesizing novel quinoline-based fluorescent sensors for the detection of biologically important molecules and ions. These probes could be used for live-cell imaging and to study dynamic biological processes in real-time. nih.gov The aldehyde functional group in this compound provides a convenient handle for conjugation to other molecules, such as proteins or nucleic acids, to create targeted probes.
Furthermore, the development of quinoline-based molecular switches and photosensitizers could find applications in photodynamic therapy and optogenetics. The versatility of the quinoline ring system allows for fine-tuning of its electronic and photophysical properties through chemical modifications, opening up a wide range of possibilities for the creation of novel tools for chemical biology research. researchgate.net
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5,7-dichloroquinoline-2-carbaldehyde?
To optimize synthesis, focus on reaction parameters such as solvent polarity, catalyst selection (e.g., phosphorus pentachloride for chlorination steps), and temperature control during aldehyde functionalization. Evidence suggests that solvent systems like DMF or THF improve yield by stabilizing intermediates, while excess chlorinating agents may lead to side products like over-halogenated derivatives. Reaction monitoring via TLC or HPLC is critical to identify quenching points .
Advanced: How can computational modeling (e.g., DFT) elucidate the electronic effects of chlorine substitution on the quinoline ring?
Density Functional Theory (DFT) can map electron density distributions and frontier molecular orbitals to predict reactivity at specific positions. For this compound, chlorine's electron-withdrawing effects at positions 5 and 7 increase electrophilicity at the aldehyde group, influencing nucleophilic attack patterns. Comparative studies with mono-chlorinated analogs can validate computational predictions .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the aldehyde from halogenated byproducts. Recrystallization in ethanol or acetonitrile may further enhance purity. NMR (¹H, ¹³C) and LC-MS are essential for confirming structural integrity post-purification .
Advanced: How do discrepancies between NMR and X-ray crystallography data for this compound inform structural validation?
NMR may suggest planar conformations, while X-ray crystallography often reveals torsional angles influenced by crystal packing. For example, the aldehyde group’s orientation might differ due to intermolecular hydrogen bonding. Triangulating data with IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry ensures accuracy .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 270–300 nm) is optimal. Calibration curves using purified standards and spike-recovery experiments in biological or environmental samples validate method robustness .
Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?
Isotopic labeling (e.g., ¹⁸O in aldehyde groups) or trapping intermediates (e.g., using TEMPO for radical pathways) can clarify mechanisms. Kinetic studies under varied conditions (pH, temperature) may reconcile conflicting proposals, such as electrophilic vs. nucleophilic dominance in substitution reactions .
Basic: What spectroscopic features distinguish this compound from its isomers?
The ¹H NMR signature includes a deshielded aldehyde proton (~10.2 ppm) and distinct aromatic splitting patterns due to chlorine’s anisotropic effects. High-resolution MS (ESI+) confirms the molecular ion ([M+H]⁺ at m/z 226.99) and isotopic Cl²⁵/Cl³⁷ patterns .
Advanced: How does the compound’s stability under oxidative or thermal stress impact experimental design?
Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) reveal decomposition thresholds. Antioxidants (e.g., BHT) or inert atmospheres (N₂) may be necessary for long-term storage. Degradation products (e.g., quinoline oxides) should be monitored via GC-MS .
Basic: What strategies mitigate side reactions during functionalization of the aldehyde group?
Protecting groups (e.g., acetals) prevent undesired nucleophilic additions. Low-temperature Schlenk techniques minimize oxidation. Catalytic systems like Pd/C for reductive amination can enhance selectivity .
Advanced: How can interdisciplinary approaches (e.g., environmental chemistry) expand applications of this compound?
Studies on adsorption/desorption kinetics on indoor surfaces (e.g., SiO₂ particles) using microspectroscopic imaging can model environmental fate. Synchrotron-based XAS may track chlorine speciation in degradation pathways, linking to broader pollutant behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
